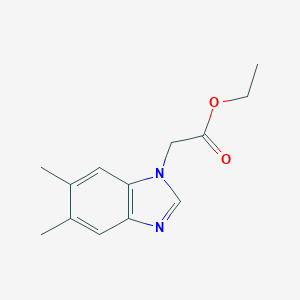

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

Description

Properties

IUPAC Name |

ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXGBVQSRKUYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, antiviral, and antihypertensive properties, have made them a focal point of medicinal chemistry research.[1][3] The targeted synthesis of specific benzimidazole derivatives is a critical step in the development of new therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a narrative that explains the "why" behind the "how"—elucidating the causal relationships in experimental design and ensuring that the described methodologies are self-validating. Every key claim and protocol is supported by authoritative sources to ensure scientific integrity.

Synthesis of this compound

The synthesis of the target compound is a multi-step process that begins with the formation of the benzimidazole core followed by N-alkylation. The strategic inclusion of the 5,6-dimethyl groups is significant as these electron-donating moieties can enhance the electron density of the aromatic system, potentially modulating the biological activity of the molecule.[4]

Part 1: Synthesis of 5,6-dimethyl-1H-benzimidazole

The foundational step is the synthesis of the 5,6-dimethyl-1H-benzimidazole scaffold. This is typically achieved through the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with a suitable one-carbon synthon, such as formic acid or an aldehyde.[2][5] The reaction with an aldehyde is a common and efficient method.

Reaction Scheme:

Sources

- 1. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate

Executive Summary

This compound is a member of the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the known and predicted physicochemical properties of this compound. Given the scarcity of published experimental data for this specific molecule, this document emphasizes the established methodologies for its synthesis, purification, and analytical characterization, thereby providing a self-validating framework for its use in research. We will delve into its molecular identity, predicted properties, a plausible synthetic route, and detailed protocols for its analytical and experimental characterization.

The Benzimidazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzimidazole core, consisting of a benzene ring fused to an imidazole ring, is a privileged structure in drug discovery.[3] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets. The significance of the 5,6-dimethylbenzimidazole moiety is particularly noteworthy, as it forms the core part of Vitamin B12 (cobalamin), a critical cofactor in numerous enzymatic processes.[3] This inherent biological relevance has spurred extensive research into synthesizing and evaluating substituted benzimidazole derivatives for a wide range of therapeutic applications, from antiulcer agents like omeprazole to broad-spectrum anthelmintics like albendazole.[1] this compound serves as a valuable intermediate, providing a reactive handle for further molecular elaboration to explore new chemical space and develop novel therapeutic agents.[4]

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific research. The key identifiers for this compound are summarized below.

-

IUPAC Name: this compound[5]

-

Chemical Structure:

Predicted Physicochemical Properties

While experimentally determined data for this specific compound is not widely published, computational models provide valuable predictions for its key physicochemical properties. These parameters are crucial for anticipating a compound's behavior in both chemical and biological systems, guiding formulation development, and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

| Property | Predicted Value | Significance in Drug Development | Source(s) |

| Boiling Point | 381.6 ± 44.0 °C at 760 mmHg | Indicates thermal stability and defines purification conditions (e.g., distillation). | [5][7] |

| Density | 1.15 ± 0.1 g/cm³ | Relevant for formulation, processing, and dosage form design. | [5][7] |

| Flash Point | 184.6 °C | A key safety parameter for handling and storage, indicating the temperature at which it can ignite. | [5][7] |

| XLogP3 | 2.216 | An estimate of the octanol-water partition coefficient (LogP). This value suggests moderate lipophilicity, which is often correlated with good membrane permeability and oral absorption. | [7] |

| Polar Surface Area (PSA) | 44.12 Ų | Predicts the compound's ability to permeate cell membranes. A PSA < 140 Ų is generally associated with good oral bioavailability. | [7] |

| Refractive Index | 1.569 | A physical constant useful for identification and purity assessment. | [7] |

| Vapor Pressure | 5.00E-06 mmHg at 25°C | Indicates the compound's volatility at room temperature. A low value suggests it is a stable solid. | [7] |

Synthesis and Purification

The synthesis of benzimidazole derivatives is a well-established field in organic chemistry.[10] A common and robust method involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, often under acidic conditions, a procedure known as the Phillips-Ladenburg reaction.[11] The title compound can be logically synthesized in a two-step process.

Proposed Synthetic Workflow

The synthesis first involves the formation of the 5,6-dimethyl-1H-benzimidazole core, followed by N-alkylation with an ethyl acetate moiety.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions by trained personnel.

-

Step 1: Synthesis of 5,6-Dimethyl-1H-benzimidazole

-

To a round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).

-

Add formic acid (approx. 10 eq) to the flask.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the mixture by slowly adding a 10% sodium hydroxide solution until the pH is ~7-8, causing the product to precipitate.

-

Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

-

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the dried 5,6-dimethyl-1H-benzimidazole (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the mixture.

-

Add ethyl bromoacetate (1.1 eq) dropwise while stirring.

-

Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. For obtaining very high purity material, vacuum sublimation is also a viable technique for many benzimidazole compounds.[12]

Analytical Characterization: A Methodological Approach

Proper characterization is essential to confirm the identity and purity of the synthesized compound. As a major supplier notes, the buyer assumes responsibility for confirming product identity and purity, underscoring the need for a robust analytical workflow.[8]

Caption: A comprehensive analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:

-

A singlet for the benzimidazole C2-proton.

-

Two singlets in the aromatic region for the two protons on the benzene ring.

-

Two singlets for the two methyl groups attached to the benzene ring.

-

A singlet for the methylene (-CH₂-) protons of the acetate group.

-

A quartet and a triplet characteristic of the ethyl (-CH₂CH₃) group.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expected signals would include those for the carbonyl carbon of the ester, aromatic carbons, and aliphatic carbons of the methyl, methylene, and ethyl groups.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 233.1285, corresponding to the exact mass of 232.12100 plus a proton.[5][7]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. Characteristic absorption bands would include:

-

~1740 cm⁻¹ for the C=O (ester) stretch.

-

~1620 cm⁻¹ for the C=N stretch of the imidazole ring.

-

~2900-3100 cm⁻¹ for aromatic and aliphatic C-H stretches.[14]

Protocol: Purity Determination by HPLC

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v), filtered and degassed. The exact ratio may require optimization.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

-

Injection: Inject 10 µL of the sample onto the column.

-

Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined by UV scan).

-

Analysis: A pure compound should result in a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Experimental Determination of Key Properties

Protocol: Solubility Determination (Shake-Flask Method)

-

Prepare saturated solutions by adding an excess amount of the compound to vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and determine the concentration using a calibrated HPLC-UV method as described above.

-

The solubility is reported in units such as mg/mL or µM.

Biological Context and Potential Applications

While specific biological activity data for this compound is scarce, its structural components suggest several areas of therapeutic interest. The benzimidazole scaffold is a well-known pharmacophore with a broad spectrum of activity.[3][15] This compound is primarily used as a chemical building block for the synthesis of more complex molecules.[4] Researchers can leverage the ester functionality for hydrolysis to the corresponding carboxylic acid or for amidation reactions, creating libraries of new derivatives for screening against various targets, including:

-

Antiparasitic agents

-

Antiviral compounds

-

Anticancer therapeutics

-

Antimicrobial agents [15]

Conclusion

This compound is a valuable chemical intermediate grounded in the biologically significant 5,6-dimethylbenzimidazole scaffold. While comprehensive, peer-reviewed experimental data on its properties are limited, this guide provides a robust framework based on established chemical principles and predicted data. By outlining plausible synthetic routes and detailing the necessary protocols for analytical validation and experimental characterization, this document equips researchers and drug developers with the essential knowledge to confidently synthesize, purify, and utilize this compound in their scientific endeavors.

References

-

Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC, National Institutes of Health. Available from: [Link]

-

Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available from: [Link]

-

Benzimidazole derivatives with biological activity. ResearchGate. Available from: [Link]

-

An Overview of the Bioactive Properties of Benzimidazole Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]

-

RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available from: [Link]

-

A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

-

A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. PMC, PubMed Central. Available from: [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound [myskinrecipes.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. ETHYL 5,6-DIMETHYLBENZIMIDAZOLE-1-ACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate CAS number 199189-67-8

An In-Depth Technical Guide to Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate (CAS: 199189-67-8): A Keystone Intermediate in Medicinal Chemistry

Introduction

This compound stands as a significant, yet often unheralded, molecule in the landscape of modern drug discovery. With the CAS number 199189-67-8, this compound serves not as an end-product therapeutic, but as a crucial and versatile synthetic intermediate.[1] Its true value is realized in its structure: a benzimidazole core functionalized for further chemical elaboration.

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to a wide range of biological targets.[2][3][4] This versatility stems from its structural similarity to naturally occurring purines, allowing it to interact with a multitude of enzymes and receptors within biological systems.[5][6] The specific 5,6-dimethylbenzimidazole moiety within this compound is of particular note, as it forms the core of N-ribosyl-dimethylbenzimidazole, the axial ligand for cobalt in vitamin B12, one of nature's most essential cofactors.[7][8]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, detail its logical synthesis, explore the vast therapeutic potential of its derivatives, and outline robust analytical methods for its characterization.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research. The key data for this compound are summarized below.

Chemical Structure

Data Summary Table

| Property | Value | Reference |

| CAS Number | 199189-67-8 | [9] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [10] |

| Molecular Weight | 232.28 g/mol | [10] |

| Synonyms | Ethyl 5,6-dimethyl-1H-benzimidazol-1-yl)acetate | [9][10] |

| Predicted Density | 1.15 ± 0.1 g/cm³ | [10] |

| Predicted Boiling Point | 381.6 ± 44.0 °C | [10] |

| Predicted Flash Point | 184.6 °C | [10] |

| Predicted Refractive Index | 1.569 | [10] |

Synthesis and Mechanistic Rationale

This compound is not typically prepared in a single step but through a logical, two-stage synthesis. This approach ensures high yields and purity by first constructing the stable benzimidazole core and then functionalizing it.

Stage 1: Formation of the 5,6-Dimethyl-1H-benzimidazole Core

The foundational step is the synthesis of the benzimidazole ring system. This is classically achieved via the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under heating.

Protocol:

-

Reactant Charging: In a round-bottom flask, 4,5-dimethyl-1,2-phenylenediamine is combined with formic acid.[11]

-

Reaction: The mixture is heated, typically on a water bath, for several hours to drive the condensation and cyclization.[11] The reaction proceeds via nucleophilic attack of the amino groups on the formic acid, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.

-

Workup: After cooling, the reaction mixture is carefully neutralized with a base, such as 10% sodium hydroxide, causing the crude benzimidazole product to precipitate.[11]

-

Purification: The crude solid is collected by filtration and can be purified by recrystallization from hot water, often with the use of decolorizing carbon to remove impurities.[11]

Stage 2: N-Alkylation with Ethyl Bromoacetate

With the benzimidazole core in hand, the final step is to append the ethyl acetate moiety to one of the imidazole nitrogens. This is an N-alkylation reaction, a classic Sₙ2 substitution.

Causality Behind Experimental Choices:

-

Base: The N-H proton of the imidazole ring is weakly acidic. A moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate it.[12] This deprotonation generates a nucleophilic benzimidazolide anion, which is essential for the subsequent reaction.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal.[12] These solvents can dissolve the ionic intermediates but do not possess acidic protons that could quench the nucleophile, thus facilitating the Sₙ2 mechanism.

-

Electrophile: Ethyl bromoacetate serves as the electrophile. The bromine atom is a good leaving group, and the adjacent carbon is readily attacked by the nitrogen nucleophile.

Protocol:

-

Preparation: A solution of 5,6-dimethyl-1H-benzimidazole is prepared in an anhydrous polar aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Sodium hydride is added portion-wise to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and hydrogen gas evolution. The mixture is stirred until deprotonation is complete.[12]

-

Alkylation: Ethyl 2-bromoacetate is added dropwise to the mixture. The reaction is then allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting material.[12]

-

Workup & Purification: The reaction is quenched by the careful addition of water. The organic product is extracted into a suitable solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield the final this compound.[12]

The Benzimidazole Scaffold in Drug Discovery

While this compound is primarily a synthetic building block, its core structure is the foundation for a multitude of approved drugs and clinical candidates.[6] Its value lies in providing a robust scaffold that can be readily modified to target diverse biological pathways. The benzimidazole nucleus is isosteric with purines, enabling it to function as an antagonist in processes involving purinergic receptors or enzymes that process purine-like substrates.[5]

-

Anthelmintic Agents: This is perhaps the most well-known application. Drugs like albendazole, mebendazole, and thiabendazole are mainstays in treating parasitic worm infections in both humans and animals.[2] Their primary mechanism of action involves binding to the β-tubulin subunit of the parasite, inhibiting microtubule polymerization, which disrupts cellular transport and integrity, leading to parasite death.[13]

-

Anticancer Agents: Benzimidazole derivatives have shown significant promise in oncology.[7] They can function as kinase inhibitors, blocking signaling pathways essential for cancer cell proliferation, or as DNA-interfering agents that induce apoptosis.[8]

-

Antifungal and Antimicrobial Activity: Numerous benzimidazole derivatives exhibit potent activity against various fungal and bacterial strains.[2][3][14][15]

-

Antiviral Properties: The scaffold is present in compounds investigated for activity against a range of viruses.[2][6]

-

Other Therapeutic Areas: The versatility of the scaffold extends to antihistamines (e.g., astemizole), anti-inflammatory agents, and analgesics.[2][4]

Quality Control and Analytical Characterization

Verifying the identity, structure, and purity of synthesized this compound is critical. A multi-technique approach is standard practice.

Standard Analytical Workflow:

-

Reaction Monitoring (TLC): Thin-layer chromatography (TLC) using a mobile phase like Ethyl Acetate/Hexane is used to monitor the disappearance of starting materials and the appearance of the product.[11]

-

Structural Confirmation (NMR):

-

¹H NMR: The proton NMR spectrum is the most powerful tool for initial structural confirmation. Expected signals would include: two singlets for the non-equivalent aromatic protons on the benzene ring, two singlets for the methyl groups at positions 5 and 6, a singlet for the acetate CH₂ protons, and a quartet and triplet for the ethyl ester group (CH₂ and CH₃, respectively).

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic carbonyl peak of the ester around 170 ppm.

-

-

Identity and Purity (MS & EA):

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 233.1 or the exact mass.[10]

-

Elemental Analysis (EA): Combustion analysis should yield carbon, hydrogen, and nitrogen percentages that are within ±0.4% of the theoretical values calculated from the molecular formula C₁₃H₁₆N₂O₂.

-

-

Functional Group Verification (IR):

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, most notably a strong C=O stretch from the ester functional group (typically ~1730-1750 cm⁻¹), as well as aromatic C=C and C-H stretching vibrations.[16]

-

Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with standard safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[17]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]

-

Safety Data: Always consult the material safety data sheet (MSDS) provided by the supplier for complete and specific safety, handling, and disposal information.[18]

Conclusion

This compound (CAS 199189-67-8) is a quintessential example of a molecular building block whose value is magnified by the potential it unlocks. While not a therapeutic agent itself, its robust and logically executed synthesis provides medicinal chemists with a strategically functionalized version of the highly valued 5,6-dimethylbenzimidazole scaffold. By understanding its properties, synthesis, and the vast pharmacological precedent of its structural class, researchers are well-equipped to leverage this compound in the design and development of next-generation therapeutics targeting a wide spectrum of human diseases, from parasitic infections to cancer.

References

-

ResearchGate. (2025). Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes. Available at: [Link]

-

CAS号查询. (n.d.). 199189-67-8 5,6-二甲基-1H-苯并咪唑-1-乙酸乙酯. Available at: [Link]

-

MySkinRecipes. (n.d.). Research (1187). Available at: [Link]

-

GlpBio. (n.d.). This compound. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]

-

ResearchGate. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Available at: [Link]

-

Kemetyl. (2022). MSDS - Shell Car Care. Available at: [Link]

-

National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Available at: [Link]

-

ResearchGate. (n.d.). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Available at: [Link]

-

International Research Journal of Pure and Applied Chemistry. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. Available at: [Link]

-

National Institutes of Health. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Available at: [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Available at: [Link]

-

ACS Publications. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Available at: [Link]

-

National Institutes of Health. (n.d.). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Available at: [Link]

-

PubMed. (1990). Mode of action of benzimidazoles. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. shellcarcareproducts.com [shellcarcareproducts.com]

- 18. combi-blocks.com [combi-blocks.com]

solubility profile of Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate in various solvents

An In-Depth Technical Guide Solubility Profile of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy.[1] this compound, a member of the versatile benzimidazole class of heterocyclic compounds, presents a unique solubility challenge that necessitates a thorough investigation for effective drug development.[2][3] This technical guide provides a comprehensive framework for researchers and formulation scientists to determine and interpret the solubility profile of this compound. We delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol based on the gold-standard shake-flask method[4][5], and outline robust analytical quantification techniques. The causality behind experimental choices is emphasized to empower scientists to not only generate data but also to understand its implications for formulation strategy.

Introduction: The Significance of Solubility Profiling

This compound (CAS: 199189-67-8, Molecular Formula: C₁₃H₁₆N₂O₂, Molecular Weight: 232.28 g/mol ) belongs to the benzimidazole family, a scaffold renowned for a wide spectrum of biological activities.[3][6][7][8] The journey from a promising lead compound to a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility being a primary hurdle. Poor solubility can lead to low absorption, insufficient bioavailability, and high inter-patient variability.[1]

Therefore, establishing a comprehensive solubility profile across a range of solvents with varying polarities and functionalities is not merely a data-gathering exercise. It is a foundational step in pre-formulation studies that informs:

-

Feasibility Assessment: Early identification of solubility challenges.

-

Formulation Strategy: Guidance for selecting appropriate excipients, and delivery systems (e.g., suspensions, co-solvents, cyclodextrin complexes).[9]

-

Process Chemistry: Selection of solvents for synthesis, purification, and crystallization.

-

Toxicology Studies: Preparation of appropriate dosing vehicles for in-vitro and in-vivo testing.

This guide provides the requisite theoretical and practical knowledge to systematically characterize the solubility of this compound.

Theoretical Framework: Principles of Solubility

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system. The process is governed by thermodynamics, primarily the interplay between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when solute molecules interact with solvent molecules).

For a compound like this compound, several structural features influence its solubility:

-

Benzimidazole Core: The aromatic, heterocyclic ring system is largely non-polar, contributing to poor aqueous solubility. The nitrogen atoms can participate in hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the fused rings.

-

Ethyl Acetate Group: The ester functionality introduces some polarity and potential for hydrogen bond acceptance, which may slightly enhance solubility in polar solvents.

-

Dimethyl Substitution: The two methyl groups on the benzene ring increase the molecule's lipophilicity, further decreasing its affinity for aqueous media.

The guiding principle of "like dissolves like" is a useful heuristic. We anticipate that the compound's solubility will be low in polar protic solvents like water and will increase in polar aprotic and non-polar organic solvents.

Experimental Design: A Multi-Solvent Approach

To build a comprehensive profile, a diverse set of solvents must be selected. The choice of solvents is driven by the need to understand the compound's behavior in media of varying polarity, hydrogen bonding capability, and dielectric constant.

Table 1: Recommended Solvent Panel for Solubility Profiling

| Solvent Class | Solvent Name | Polarity Index | Rationale |

| Polar Protic | Purified Water | 10.2 | Establishes baseline aqueous solubility, critical for biopharmaceutical relevance. |

| Ethanol | 5.2 | A common, less polar protic solvent used in formulations. | |

| Methanol | 6.6 | A highly polar organic solvent, often used in synthesis and analysis. | |

| Polar Aprotic | Acetonitrile (ACN) | 6.2 | A common solvent in HPLC analysis and formulation; polar but lacks hydrogen-donating ability.[10] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful, highly polar aprotic solvent used to solubilize difficult compounds for assays.[11] | |

| Ethyl Acetate | 4.3 | A moderately polar solvent, relevant to extraction and purification processes.[12][13] | |

| Non-Polar | Dichloromethane (DCM) | 3.4 | A non-polar solvent used in organic synthesis and extraction. |

| Toluene | 2.4 | An aromatic, non-polar solvent.[12] |

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask method, as established by Higuchi and Connors.[4][5] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.01 mg)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[4]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation (e.g., 150 rpm).

-

Causality Explanation: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures efficient mixing to shorten the time to reach equilibrium. The equilibration period should be sufficient to achieve a true thermodynamic equilibrium; typically 24-72 hours is recommended.[9] A preliminary time-course experiment (testing solubility at 24, 48, and 72 hours) is advised to validate that the plateau has been reached.

-

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials (e.g., 10,000 rpm for 15 minutes).

-

Trustworthiness Check: This two-step separation (sedimentation followed by centrifugation) is crucial to prevent particulate matter from artificially inflating the measured concentration.[14]

-

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is paramount for accurate solubility determination. HPLC coupled with UV detection is a standard and reliable choice for benzimidazole derivatives.[10][15][16]

Suggested HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Benzimidazoles typically have strong absorbance between 254 nm and 290 nm.[10]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation

The method must be validated for linearity, accuracy, and precision. A calibration curve should be prepared using at least five standards of known concentration. The correlation coefficient (R²) should be >0.999 to ensure linearity.[10]

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table. This allows for easy comparison of the compound's solubility across the different solvent systems.

Table 2: Solubility Profile of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Purified Water | [Experimental Value] | [Calculated Value] | [e.g., Poorly Soluble] |

| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

Interpretation:

-

High solubility in DMSO and DCM would confirm the lipophilic nature of the molecule.

-

Low solubility in Water is the expected outcome and highlights the need for formulation enhancement for aqueous delivery.

-

Intermediate solubility in alcohols (Ethanol, Methanol) suggests that co-solvent systems could be a viable formulation strategy.

-

Comparing solubility in Ethyl Acetate vs. Toluene provides insight into the contribution of the ester group's polarity to solvation.

Conclusion

This guide has outlined an authoritative and technically sound methodology for determining the solubility profile of this compound. By grounding the experimental protocol in the fundamental principles of solubility and emphasizing the causality behind each step, researchers are equipped to generate high-quality, reliable data. This information is indispensable for navigating the challenges of drug development, enabling rational formulation design, and ultimately accelerating the transition of promising compounds from the laboratory to clinical application.

References

-

Baka, E., Comer, J., & Stephens, G. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

-

Alves, M., Tsinman, O., Tsinman, K., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25. [Link]

-

Various Authors. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

-

Bergström, C. A., & Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Wang, S., et al. (2017). Pretreatment and Determination Methods for Benzimidazoles: An Update since 2005. Critical Reviews in Analytical Chemistry, 48(3), 213-228. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Palka, K., et al. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 72(4), 643-9. [Link]

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]

-

Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

-

CAS Common Chemistry. (n.d.). 5,6-Dichloro-1-ethyl-2-methyl-1H-benzimidazole. [Link]

-

Patel, M. K., & Parmar, P. A. (2014). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. International Journal of Current Research, 6(11), 9825-9828. [Link]

-

Li, M., et al. (2020). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Journal of Chemical & Engineering Data, 65(11), 5349-5358. [Link]

-

GlpBio. (n.d.). This compound. [Link]

-

Shah, S., et al. (2022). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 27(23), 8345. [Link]

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 939-944. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

Ahmad, S., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega, 7(35), 31229–31241. [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ETHYL 5,6-DIMETHYL-1H-BENZIMIDAZOL-1-YL)ACETATE | 199189-67-8 [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. ptfarm.pl [ptfarm.pl]

Unlocking the Therapeutic Promise of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate: A Technical Guide to Investigating its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows for facile interaction with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile core have been successfully developed into drugs for a range of therapeutic areas, including anti-ulcer agents (omeprazole), anthelmintics (albendazole), and anticancer therapies (bendamustine).[4][5] The 5,6-dimethyl substitution on the benzimidazole ring has been specifically noted for enhancing lipophilicity and cellular uptake, which can contribute to increased cytotoxic effects in cancer cell lines.[1] This guide focuses on a specific, yet under-investigated derivative, Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, outlining a strategic approach to systematically evaluate its potential anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Characterization: Building the Molecular Probe

The synthesis of this compound is predicated on the well-established N-alkylation of a pre-formed benzimidazole ring.[6] This approach offers a reliable and scalable method for producing the target compound for biological evaluation.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 5,6-dimethyl-1H-benzimidazole. This precursor can be synthesized via the condensation of 4,5-dimethyl-o-phenylenediamine with formic acid, a common and efficient method for forming the benzimidazole ring.[7]

Step 2: N-Alkylation. The N-alkylation of 5,6-dimethyl-1H-benzimidazole with ethyl bromoacetate is the crucial step. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the alkyl halide.[6]

-

Reagents and Materials:

-

5,6-dimethyl-1H-benzimidazole

-

Ethyl bromoacetate

-

Sodium hydride (NaH) or potassium carbonate (K2CO3) as a base

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as solvent

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

-

Procedure: a. Dissolve 5,6-dimethyl-1H-benzimidazole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the base (e.g., NaH, portion-wise) to the solution and stir for 30-60 minutes at room temperature to allow for the formation of the benzimidazolide anion. c. Slowly add ethyl bromoacetate to the reaction mixture. d. Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to obtain this compound.

Step 3: Characterization. The structure and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regioselectivity of the N-alkylation.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Part 1: Investigating the Anticancer Potential

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[1][4][5] The 5,6-dimethyl substitution pattern, in particular, has been associated with enhanced cytotoxicity.[1]

Plausible Mechanisms of Action

-

Tubulin Polymerization Inhibition: Similar to established anticancer agents like mebendazole and albendazole, the compound may bind to β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4]

-

Kinase Inhibition: Many benzimidazole derivatives are potent inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR-2, and BRAF.[5][8][9]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[5]

-

Epigenetic Modulation: Emerging evidence suggests that benzimidazoles can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a crucial role in cancer development.[4]

Diagram 1: Potential Anticancer Mechanisms of Benzimidazole Derivatives

Caption: A streamlined workflow for determining the antimicrobial potency of a novel compound.

Experimental Workflow for Antimicrobial Evaluation

Protocol 5: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays

This is the gold-standard method for quantifying the antimicrobial activity of a compound.

-

Microorganisms: A panel of clinically relevant microorganisms should be used:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis. [10] * Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa. [10] * Fungi: Candida albicans, Aspergillus niger. [10]2. Procedure (Broth Microdilution): a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). b. Prepare a standardized inoculum of each microorganism (0.5 McFarland standard) and dilute it to the final concentration. c. Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only). d. Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. e. The MIC is the lowest concentration of the compound that completely inhibits visible growth. f. To determine the MBC/MFC , subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives (Illustrative Data)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative 1d | E. coli | 2-16 | [10] |

| S. faecalis | 2-16 | [10] | |

| MRSA | 2-16 | [10] | |

| Derivative 4k | C. albicans | 8 | [10] |

| A. niger | 16 | [10] | |

| Ciprofloxacin | E. coli | 8 | [10] |

| MRSA | 16 | [10] | |

| Fluconazole | C. albicans | 4 | [10] |

Part 3: Assessing Anti-inflammatory Properties

Benzimidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). [11][12][13]

Plausible Mechanisms of Action

-

COX Inhibition: The compound may inhibit COX-1 and/or COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain. [11][12]2. Modulation of Pro-inflammatory Cytokines: Benzimidazoles can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells. [14]3. Inhibition of Other Inflammatory Targets: Other potential targets include 5-lipoxygenase (5-LOX), phospholipase A2, and various receptors like cannabinoid and bradykinin receptors. [11][12][13]

Diagram 3: Carrageenan-Induced Paw Edema In Vivo Model Workflow

Caption: Step-by-step workflow for the carrageenan-induced paw edema model.

Experimental Workflow for Anti-inflammatory Evaluation

Protocol 6: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a novel compound. [15][16]

-

Animals: Wistar or Sprague-Dawley rats are commonly used.

-

Procedure: a. Divide the animals into groups: a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound. b. Administer the test compounds and controls orally or intraperitoneally. c. After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection. e. Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 7: In Vitro COX Inhibition Assay

This assay will determine if the compound directly inhibits COX-1 and COX-2 enzymes.

-

Assay Kits: Commercially available COX (ovine or human) inhibitor screening assay kits can be used.

-

Procedure: a. Follow the manufacturer's protocol. Typically, the assay measures the peroxidase activity of COX enzymes. b. Incubate the enzymes with the test compound at various concentrations. c. Add arachidonic acid to initiate the reaction. d. Measure the product formation (e.g., colorimetrically or fluorometrically). e. Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation into the potential biological activities of this compound. Based on the extensive literature on the benzimidazole scaffold, there is a strong rationale for exploring its anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols outlined herein offer a systematic, evidence-based approach to generate robust preclinical data. Positive findings in these initial assays would warrant further, more in-depth mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling to fully elucidate the therapeutic potential of this novel chemical entity.

References

-

Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. (URL: [Link])

-

Bano, S., Nadeem, H., Zulfiqar, I., Shahzadi, T., Anwar, T., Bukhari, A., & Masaud, S. M. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(4), e25869. (URL: [Link])

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(2). (URL: [Link])

-

Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. (URL: [Link])

-

Suryavanshi, H., Chabukswar, A., Meshram, R., Waghmare, P., & Navin, J. (n.d.). Different targets of benzimidazole as anticancer agents. ResearchGate. (URL: [Link])

-

Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. (URL: [Link])

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636–1654. (URL: [Link])

-

Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel, Switzerland), 14(7), 663. (URL: [Link])

-

Abdel-Aziz, M., Abdel-Gawad, N. M., George, R. F., & El-Sayed, N. F. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC medicinal chemistry, 14(11), 2133–2167. (URL: [Link])

-

Abouzid, K. M., El-Naggar, M., & Seleem, M. N. (2020). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. (URL: [Link])

-

Waghmare, P. R., Suryavanshi, H. A., Meshram, R. J., & Chabukswar, A. R. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120. (URL: [Link])

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2018). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2998. (URL: [Link])

-

Kandemirli, F., & Krishnamoorthy, P. (2015). Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. (URL: [Link])

-

Ateş-Alagöz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Mini reviews in medicinal chemistry, 16(10), 795–803. (URL: [Link])

-

Benzimidazole derivatives with anti-inflammatory and analgesic activity. (n.d.). ResearchGate. (URL: [Link])

-

In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.). ResearchGate. (URL: [Link])

-

Abdel-Gawad, N. M., George, R. F., & El-Sayed, N. F. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules (Basel, Switzerland), 29(2), 448. (URL: [Link])

-

Bai, X. Q., et al. (2023). Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules, 28(1), 1-20. (URL: [Link])

-

Mahmood, A., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. (URL: [Link])

-

Koci, J., et al. (2020). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 25(24), 5968. (URL: [Link])

-

Janeczko, M., et al. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology, 65(2), 191-196. (URL: [Link])

-

Anti-inflammatory effect of test compound during Carrageenan-induced... (n.d.). ResearchGate. (URL: [Link])

-

Dokla, E. M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22956-22987. (URL: [Link])

-

Pinto, E., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 221. (URL: [Link])

-

Bansal, Y., & Silakari, O. (2019). Antimicrobial Potential of Benzimidazole Derived Molecules. ResearchGate. (URL: [Link])

-

Al-Warhi, T., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(24), 8089. (URL: [Link])

-

Abouzid, K. M., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111850. (URL: [Link])

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. (URL: [Link])

-

This compound. (n.d.). GlpBio. (URL: [Link])

-

N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (n.d.). ResearchGate. (URL: [Link])

-

Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies, 3(5), 623-644. (URL: [Link])

-

Sharma, D., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(33), 20489-20521. (URL: [Link])

-

Anti-Inflammatory Effects of an Herbal Medicine (Xuan-Ju Agent) on Carrageenan- and Adjuvant-Induced Paw Edema in Rats. (n.d.). CORE. (URL: [Link])

-

Note A green synthesis of benzimidazoles. (n.d.). (URL: [Link])

-

Gomes, F. A. R., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1361. (URL: [Link])

-

Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. (URL: [Link])

-

Reddy, K. K., & Rao, N. V. S. (1968). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. (URL: [Link])

-

Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. (n.d.). DSpace@MIT. (URL: [Link])

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. nveo.org [nveo.org]

- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Ascendant Scaffold: A Technical Guide to 5,6-Dimethyl-1H-benzimidazole Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dimethyl-1H-benzimidazole core, a deceptively simple heterocyclic scaffold, has emerged from the shadow of its broader benzimidazole family to become a focal point in contemporary medicinal chemistry. Its significance is rooted in nature itself, forming the axial ligand for cobalt in vitamin B12, a testament to its inherent biocompatibility and vital role in biological systems.[1][2][3] This natural precedent has inspired a new generation of research, positioning 5,6-dimethyl-1H-benzimidazole derivatives as privileged structures in the quest for novel therapeutics. This guide provides an in-depth technical exploration of this versatile scaffold, from its synthesis to its diverse biological activities and burgeoning applications in drug development.

The Strategic Advantage of the 5,6-Dimethyl Substitution

The seemingly minor addition of two methyl groups at the 5 and 6 positions of the benzimidazole ring profoundly influences the molecule's physicochemical properties. This substitution enhances lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the methyl groups can engage in favorable van der Waals interactions within protein binding pockets, potentially increasing binding affinity and selectivity. These subtle yet significant modifications underscore the rationale for the intensive investigation of this particular benzimidazole analog.

Synthesis of the 5,6-Dimethyl-1H-benzimidazole Core: A Methodological Overview

The construction of the 5,6-dimethyl-1H-benzimidazole scaffold is typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with a variety of reagents. The choice of the second reactant dictates the substitution at the 2-position of the benzimidazole ring, a key determinant of the derivative's biological activity.

General Synthetic Protocol: Phillips Condensation

A widely employed and versatile method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Experimental Protocol:

-

Reactant Mixture: A mixture of 4,5-dimethyl-1,2-phenylenediamine and a selected carboxylic acid (or aldehyde) is prepared in a suitable solvent, often a high-boiling point alcohol or a mixture containing a mineral acid like HCl or a dehydrating agent like polyphosphoric acid (PPA).[4]

-

Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

The following diagram illustrates the general workflow for the synthesis and subsequent derivatization of the 5,6-dimethyl-1H-benzimidazole scaffold.

Caption: General workflow for the synthesis and evaluation of 5,6-dimethyl-1H-benzimidazole derivatives.

A Spectrum of Biological Activities: From Microbes to Malignancies

The 5,6-dimethyl-1H-benzimidazole scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of 5,6-dimethyl-1H-benzimidazole have demonstrated significant potential in combating microbial infections.[5][6] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis. For instance, certain Schiff base derivatives have shown noteworthy activity against both Gram-positive and Gram-negative bacteria.[5]

Table 1: Antimicrobial Activity of Selected 5,6-Dimethyl-1H-benzimidazole Derivatives

| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |

| DMBI-1 | 2-(thiazol-2-yl) | Staphylococcus aureus | 0.015 | [7] |

| DMBI-2 | 2-amino- with various benzaldehydes | Escherichia coli | > Pseudomonas aeruginosa | [5] |

| DMBI-3 | N-benzyl-4-aza | Escherichia coli | Active | [8] |

Anticancer Activity

The fight against cancer represents a major application area for 5,6-dimethyl-1H-benzimidazole derivatives.[9][10][11] These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with DNA processes, and induction of apoptosis.[1][2]

-

Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer cells.[1] By blocking the activity of these kinases, the compounds can halt cell proliferation and induce cell death.

-

DNA Intercalation: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis.[2][3]

The following diagram depicts a simplified signaling pathway targeted by some 5,6-dimethyl-1H-benzimidazole derivatives in cancer cells.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 5,6-dimethyl-1H-benzimidazole derivative.

Antiviral Activity

The benzimidazole scaffold, in general, has been a source of potent antiviral agents, and derivatives of 5,6-dimethyl-1H-benzimidazole are no exception.[12][13][14] Research has shown activity against a range of RNA and DNA viruses.[12] The mechanism of antiviral action can involve the inhibition of viral enzymes, such as polymerases or proteases, or interference with viral entry into host cells.

Enzyme Inhibition

Beyond their applications in infectious diseases and oncology, 5,6-dimethyl-1H-benzimidazole derivatives have been investigated as inhibitors of various enzymes. For example, some analogs have been designed to target E. coli DNA gyrase B, a key enzyme in bacterial DNA replication.[15]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Systematic modifications of the 5,6-dimethyl-1H-benzimidazole scaffold have provided valuable insights into the structure-activity relationships (SAR) that govern biological activity. Key positions for modification include:

-

N1-position: Substitution at the N1 position can significantly impact the compound's pharmacokinetic properties and binding interactions.

-

C2-position: The substituent at the C2 position is crucial for determining the specific biological target and potency. A wide variety of aryl, heteroaryl, and alkyl groups have been explored at this position.

-

C5 and C6-positions: While this guide focuses on the 5,6-dimethyl substitution, it is important to note that variations at these positions can also influence activity, although the dimethyl configuration often provides a favorable starting point.[16]

Future Perspectives and Conclusion

The 5,6-dimethyl-1H-benzimidazole scaffold continues to be a highly attractive and versatile platform for the development of new therapeutic agents. Its presence in vitamin B12 provides a strong rationale for its biocompatibility, while its synthetic tractability allows for the creation of diverse chemical libraries for biological screening. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and structure-based drug design to optimize interactions with specific biological targets. The exploration of novel therapeutic areas for these compounds, beyond the well-established fields of oncology and infectious diseases, also holds significant promise. For researchers and drug development professionals, the 5,6-dimethyl-1H-benzimidazole core represents a valuable and enduring tool in the ongoing effort to address unmet medical needs.

References

-

The Versatility of Dimethylbenzimidazole in Medicinal Chemistry: A Guide for Drug Development Professionals - Benchchem. 1

-

Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed. 2

-

Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review - Neuroquantology. 9

-

5,6-Dimethyl-1H-benzo[d]imidazole | Benzimidazole Derivative | MedChemExpress.

-

Antimicrobial of New 5, 6-dimethylbenzoimidazol Schiff Bases - ResearchGate.

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central.

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH.

-

Medical Implications of Benzimidazole Derivatives as Drugs Designed for Targeting DNA and DNA Associated Processes | Request PDF - ResearchGate.

-

Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications.

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH.

-

Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils.

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC - NIH.

-

An Overview of the Bioactive Properties of Benzimidazole Derivatives - ResearchGate.

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH.

-

Review on Potential Anticancer Agents from Benzimidazole Derivatives - ijrpr.

-

Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.

-

Comparative Biological Evaluation of 1H-benzo[d]imidazole Analogs: A Guide for Drug Discovery Professionals - Benchchem.

-

Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH.

-

Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4 - PubMed.

-

Benzimidazole derivatives with biological activity. - ResearchGate.

-

Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC - NIH.

-

Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed.

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - NIH.

-

A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC - PubMed Central.

-

Diverse biological activities of benzimidazole derivatives. - ResearchGate.

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI.

-